Fmoc-Cys(Benzyl)-OPfp, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-benzyl-L-cysteine pentafluorophenyl ester, is a derivative of cysteine that features the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a benzyl group on the sulfur atom. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ability to prevent unwanted side reactions during the coupling process. The pentafluorophenyl ester serves as an efficient leaving group, facilitating the coupling of amino acids during synthesis.
The key reactions involving Fmoc-Cys(Benzyl)-OPfp include:
The synthesis of Fmoc-Cys(Benzyl)-OPfp typically involves:
Fmoc-Cys(Benzyl)-OPfp is widely used in:
Studies have shown that Fmoc-Cys(Benzyl)-OPfp can participate in various interactions during peptide synthesis. For instance:
Similar compounds include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-Cys(Trt)-OH | Trityl protecting group on sulfur | Provides stronger protection against oxidation |
Fmoc-Cys(Acm)-OH | Acetamidomethyl protecting group | More stable under acidic conditions |
Fmoc-Cys(Mmt)-OH | 4-Methylbenzyl protecting group | Offers selective deprotection options |
Fmoc-Cys(But)-OH | tert-Butyl protecting group | Commonly used for preventing side reactions |
Fmoc-Cys(Benzyl)-OPfp stands out due to its combination of an efficient leaving group and moderate protection against racemization and oxidation. This balance makes it particularly useful in complex peptide syntheses where maintaining stereochemistry and preventing side reactions are critical.